N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC15692611
Molecular Formula: C31H27N5O3S
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H27N5O3S |
|---|---|
| Molecular Weight | 549.6 g/mol |
| IUPAC Name | 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C31H27N5O3S/c1-38-27-18-17-24(19-28(27)39-21-23-11-5-2-6-12-23)20-32-33-29(37)22-40-31-35-34-30(25-13-7-3-8-14-25)36(31)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+ |
| Standard InChI Key | CNKQYBIRLOWRFD-UZWMFBFFSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Structural Features
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Hydrazide Group: This functional group is known for its reactivity and potential biological activity, often involved in forming bonds with metal ions or enzymes.
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Triazole Moiety: Triazoles are recognized for their ability to interact with metal ions and enzymes, which can lead to therapeutic effects by inhibiting certain cellular pathways.
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Aromatic Rings: These contribute to the compound's stability and potential for interacting with biological targets.
Synthesis
The synthesis of similar compounds typically involves multiple steps, including reactions with acids, bases, and solvents like ethanol or dichloromethane, often requiring catalysts such as palladium or platinum. The specific synthesis route for N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not detailed in available literature, but it likely follows a similar pattern.
Biological Activity
Compounds with similar structures have shown promise in antimicrobial and anticancer research. They can inhibit enzymes and pathways involved in disease progression, such as inflammation and microbial infections. The triazole moiety is particularly noted for its potential to interact with metal ions and enzymes, which could lead to therapeutic effects.
Potential Applications
Given its structural features, N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide may have applications in:
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Antimicrobial Research: Inhibiting microbial growth through enzyme inhibition.
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Anticancer Research: Potentially inducing apoptosis or cell cycle arrest in cancer cells.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its mechanism of action and potential therapeutic effects. Studies would typically involve assessing its binding affinity to specific enzymes or receptors involved in cell signaling pathways.
Comparison with Similar Compounds
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Approximately 465.97 g/mol | Antimicrobial, anticancer |
| N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Approximately 584.1 g/mol | Potential therapeutic effects through enzyme inhibition |
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